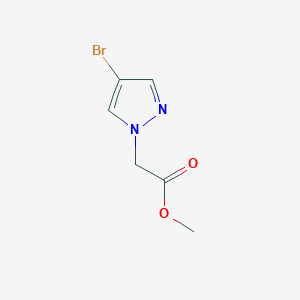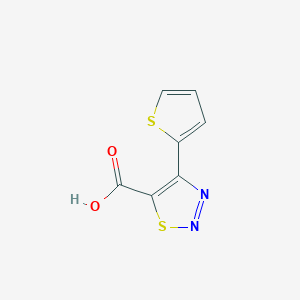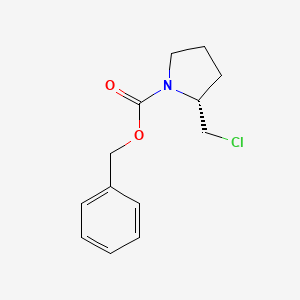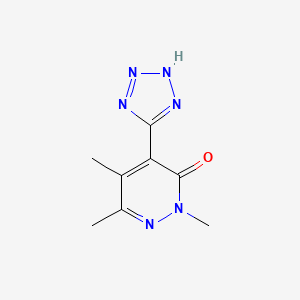
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is also known by its CAS Number: 1072944-71-8 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted at the 4-position with a bromine atom . An acetic acid methyl ester group is attached to the pyrazole ring .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a colorless or white solid or liquid . It has a molecular weight of 219.04 g/mol . The compound has a computed topological polar surface area of 44.1 Ų . It has a computed XLogP3-AA value of 0.9, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is a valuable precursor in the synthesis of various pyrazole derivatives. These derivatives are significant due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties . The bromo group in the compound acts as a good leaving group, facilitating nucleophilic substitution reactions that lead to diverse substitution patterns on the pyrazole ring.
Antibacterial Agents
Research has shown that pyrazole derivatives exhibit potent antibacterial activity. Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be used to synthesize compounds that target bacterial cell wall synthesis or protein synthesis, providing a pathway for developing new antibacterial drugs .
Antifungal Applications
Similar to its antibacterial uses, this compound is also used to create antifungal agents. By modifying the pyrazole core, researchers can develop molecules that interfere with fungal cell membrane integrity or inhibit critical enzymes within the fungal cells .
Anti-inflammatory Drugs
The pyrazole moiety is known to possess anti-inflammatory properties. Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate serves as a starting material for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) that can inhibit cyclooxygenase enzymes, thereby reducing inflammation .
Anticancer Research
Pyrazole derivatives synthesized from Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate have been explored for their anticancer activities. These compounds can be designed to target various pathways involved in cancer cell proliferation and survival .
Herbicidal Properties
The versatility of the pyrazole ring allows for the development of herbicidal compounds. Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be used to synthesize herbicides that target specific enzymes or biological processes in plants, offering a potential for the creation of selective and effective weed control agents .
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function. This could result in altered cellular processes, although the specifics would depend on the nature of the target .
Biochemical Pathways
The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its targets.
Result of Action
The effects would likely depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate . Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIKWVCFKYAWBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650345 |
Source


|
| Record name | Methyl (4-bromo-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate | |
CAS RN |
1072944-71-8 |
Source


|
| Record name | Methyl 4-bromo-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-bromo-1H-pyrazol-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1370628.png)
![[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1370629.png)







![3-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B1370654.png)



![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)